5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate
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Overview
Description
5-Tert-butyl 6-methyl 5-azaspiro[24]heptane-5,6-dicarboxylate is a synthetic organic compound with the molecular formula C13H21NO4 It is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted azaspiro compounds under controlled conditions. One common method involves the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a starting material, which undergoes cycloaddition reactions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate: This compound has a similar spirocyclic structure but includes a benzyl group and an oxo group.
tert-Butyl (6S)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate: This compound features an aminomethyl group and a carboxylate group.
Uniqueness
5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various research applications and differentiate it from other similar spirocyclic compounds .
Properties
IUPAC Name |
5-O-tert-butyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-13(5-6-13)7-9(14)10(15)17-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTAHDKKGGKHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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